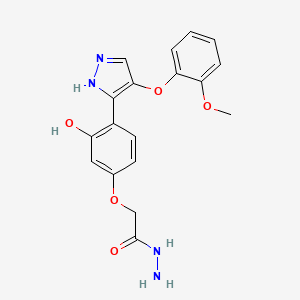

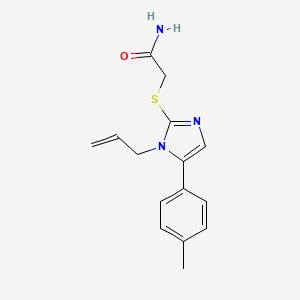

![molecular formula C21H18ClN3O2 B2458382 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide CAS No. 919976-07-1](/img/structure/B2458382.png)

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide” is a complex organic compound . It contains a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi bond electrons on the electrophile, forming an arenium ion. This ion is then attacked by a base, reforming aromaticity .Molecular Structure Analysis

Benzimidazole, a core component of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Benzimidazole can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Applications De Recherche Scientifique

Thermal Fragmentation and Rearrangement

Research by Gaber, Muathen, and Taib (2013) explored the thermolysis of N-aryl-2-furamide oximes, leading to benzimidazoles as major products. This study indicates the potential of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide in synthesizing benzimidazole derivatives through thermal fragmentation and rearrangement processes, which are pivotal in pharmaceutical chemistry for creating bioactive molecules (Gaber, Muathen, & Taib, 2013).

Antimicrobial Activity

Sethi, Arora, Saini, and Jain (2016) conducted a study on N-benzimidazol-1-yl-methyl-benzamide derivatives, evaluating their antimicrobial efficacy against various microbial strains. The research unveiled that specific derivatives exhibited significant antimicrobial properties, highlighting the role of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide as a precursor in developing antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).

Supramolecular Chemistry

Aakeröy, Desper, and Urbina (2005) synthesized and characterized a new family of supramolecular reagents based on [(benzimidazol-1-yl)methyl]-benzamides. These compounds demonstrated the ability to form binary and ternary cocrystals, showcasing the potential of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide in facilitating the design of complex molecular architectures for material science applications (Aakeröy, Desper, & Urbina, 2005).

Anticancer Evaluation

Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) researched the synthesis of benzimidazole derivatives and their evaluation for anticancer activity. The study highlighted the potential therapeutic applications of these derivatives, including those synthesized from N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide, in targeting cancer cells (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives of benzimidazole, for their role as corrosion inhibitors for N80 steel in HCl solution. Their findings suggest that compounds related to N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide could serve as effective agents in preventing metal corrosion, demonstrating its utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Mécanisme D'action

While specific information about the mechanism of action for this compound is not available, benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2/c1-24(21(26)19-11-6-12-27-19)14-20-23-17-9-4-5-10-18(17)25(20)13-15-7-2-3-8-16(15)22/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYZALRETWATAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

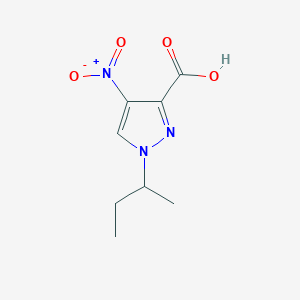

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

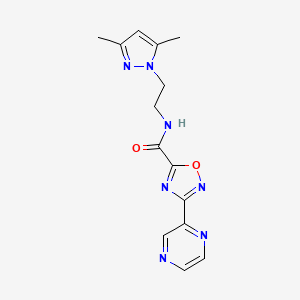

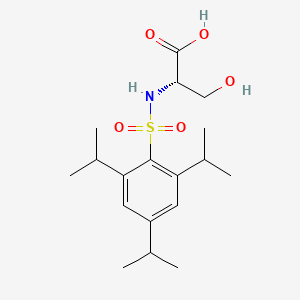

![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)

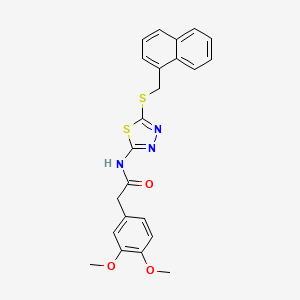

![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)

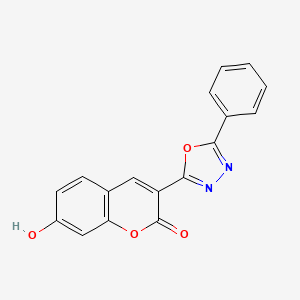

![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)

![N-(2,5-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458320.png)